molecular formula C21H24N6O B7483139 3,4-dihydroisoquinolin-2(1H)-yl[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone

3,4-dihydroisoquinolin-2(1H)-yl[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone

Cat. No.: B7483139
M. Wt: 376.5 g/mol
InChI Key: QKPJVKSPHWJAIK-UHFFFAOYSA-N
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Description

3,4-dihydroisoquinolin-2(1H)-yl[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone is a synthetic organic compound known for its complex structure and diverse chemical properties. This compound's unique composition and intricate molecular arrangement make it a subject of extensive research in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,4-dihydroisoquinolin-2(1H)-yl[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone involves a multi-step synthesis process:

  • Formation of the Isoquinoline Core: : Initial steps involve the construction of the isoquinoline core through a Pictet-Spengler reaction.

  • Attachment of the Piperidine Ring: : Subsequent reactions involve attaching the piperidine ring via a nucleophilic substitution reaction.

  • Introduction of the Triazolo[4,3-b]pyridazin-6-yl Group: : The final steps include the coupling of the triazolopyridazine group using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using optimized reaction conditions:

  • Catalysts: : Palladium or platinum catalysts are used to facilitate the coupling reactions.

  • Solvents: : Polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

  • Reaction Conditions: : Reactions are typically conducted under inert atmospheres, such as nitrogen or argon, to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound undergoes oxidation reactions, especially on the isoquinoline core, using oxidizing agents like potassium permanganate.

  • Reduction: : Reduction reactions often target the triazolo[4,3-b]pyridazine group, using agents like sodium borohydride.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are common, particularly on the piperidine ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Acetonitrile, dimethyl sulfoxide.

Major Products

  • Hydroxylated Derivatives: : Resulting from oxidation reactions.

  • Reduced Analogues: : From reduction processes, especially on the triazolopyridazine moiety.

  • Substituted Compounds: : Various substituted derivatives from nucleophilic and electrophilic substitution reactions.

Scientific Research Applications

Chemistry

  • Used as a building block for synthesizing more complex molecules.

  • Serves as a ligand in coordination chemistry for metal complexes.

Biology

  • Acts as a precursor in the synthesis of biologically active molecules.

  • Studied for its potential antimicrobial properties.

Medicine

  • Research into its potential as an anti-inflammatory agent.

  • Evaluated for use in treating neurological disorders due to its unique interaction with neural receptors.

Industry

  • Utilized in the development of advanced materials.

  • Applied in the creation of specialized polymers and resins.

Mechanism of Action

Molecular Targets and Pathways

3,4-dihydroisoquinolin-2(1H)-yl[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone exerts its effects through:

  • Enzyme Inhibition: : Inhibits specific enzymes, altering biochemical pathways.

  • Receptor Binding: : Binds to certain neural receptors, influencing neurotransmission.

  • Signal Transduction: : Interferes with cellular signaling pathways, affecting cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

  • Isoquinoline Derivatives: : Shares core structural similarities with isoquinoline-based compounds.

  • Piperidine-Based Molecules: : Resembles other piperidine-containing compounds in its pharmacological profile.

  • Triazolo[4,3-b]pyridazine Analogues: : Similar in structure to other triazolopyridazine compounds, but with distinct functional groups.

Uniqueness

  • The combination of an isoquinoline core with a triazolopyridazine moiety and a piperidine ring sets it apart.

  • Exhibits unique pharmacokinetics and pharmacodynamics due to its complex structure.

This compound is a testament to the versatility and creativity in modern synthetic chemistry, offering promising avenues for future research and applications.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c1-15-22-23-19-6-7-20(24-27(15)19)25-11-9-17(10-12-25)21(28)26-13-8-16-4-2-3-5-18(16)14-26/h2-7,17H,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPJVKSPHWJAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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